2-Fluoro-5-(trifluoromethyl)benzophenone 2-Fluoro-5-(trifluoromethyl)benzophenone
Brand Name: Vulcanchem
CAS No.: 199292-40-5
VCID: VC21259371
InChI: InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Molecular Formula: C14H8F4O
Molecular Weight: 268.21 g/mol

2-Fluoro-5-(trifluoromethyl)benzophenone

CAS No.: 199292-40-5

Cat. No.: VC21259371

Molecular Formula: C14H8F4O

Molecular Weight: 268.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(trifluoromethyl)benzophenone - 199292-40-5

Specification

CAS No. 199292-40-5
Molecular Formula C14H8F4O
Molecular Weight 268.21 g/mol
IUPAC Name [2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone
Standard InChI InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H
Standard InChI Key SRXSIASKXYCRCC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F

Introduction

Physical and Chemical Properties

2-Fluoro-5-(trifluoromethyl)benzophenone is an organic compound with several distinctive physical and chemical attributes that make it valuable for various applications. Its fundamental properties are detailed below.

Basic Information

The compound is identified by CAS number 199292-40-5 and is characterized by its molecular structure containing both fluoro and trifluoromethyl substituents on a benzophenone framework . It has the systematic name [2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone, indicating the specific positioning of the functional groups within the molecular structure .

Physicochemical Properties

The physicochemical properties of 2-Fluoro-5-(trifluoromethyl)benzophenone are summarized in Table 1 below:

PropertyValue
Molecular FormulaC₁₄H₈F₄O
Molecular Weight268.206 g/mol
Physical AppearancePale yellow liquid
Density1.3±0.1 g/cm³
Boiling Point332.2±42.0 °C at 760 mmHg
Flash Point127.3±22.1 °C
Refractive Index1.506
LogP3.98
Vapor Pressure0.0±0.7 mmHg at 25°C
Polar Surface Area17.07000
Exact Mass268.051117

The compound exhibits relatively high lipophilicity as indicated by its LogP value of 3.98, suggesting good membrane permeability and potential applications in drug development . The presence of fluorine atoms contributes to its metabolic stability, which is an important consideration for compounds with potential biological applications.

Chemical Structure and Analysis

The structural characteristics of 2-Fluoro-5-(trifluoromethyl)benzophenone significantly influence its chemical behavior and reactivity patterns.

Molecular Structure

The compound features a benzophenone core with two key modifications: a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of one of the phenyl rings. Its chemical structure can be represented by the InChI notation: InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H .

Spectroscopic Analysis

While detailed spectroscopic data is limited in the available sources, the compound's identification and characterization typically involve techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • X-ray crystallography for three-dimensional structural determination

The presence of fluorine atoms makes this compound particularly amenable to 19F-NMR analysis, which can provide valuable information about the electronic environment of the fluorine-containing functional groups.

Synthesis and Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone typically involves specialized organic chemistry techniques and carefully controlled reaction conditions.

Laboratory Synthesis

The primary synthetic route for preparing 2-Fluoro-5-(trifluoromethyl)benzophenone is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling involves the reaction between an aryl halide and an organoboron compound. The reaction generally proceeds under the following conditions:

  • A palladium catalyst (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • A base (such as K₂CO₃ or Cs₂CO₃)

  • An appropriate solvent system (often a mixture of toluene/ethanol/water or DMF)

  • Moderate heating (70-100°C)

  • Inert atmosphere (nitrogen or argon)

The reaction specifically couples appropriately substituted aryl halides with phenylboronic acid derivatives to form the target benzophenone structure.

Industrial Production

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzophenone follows similar synthetic pathways but is conducted on a larger scale with modifications to optimize yield, purity, and cost-effectiveness. The process involves:

  • Use of high-purity reagents

  • Stringent control of reaction parameters (temperature, pressure, etc.)

  • Continuous monitoring systems

  • Specialized equipment for handling fluorinated compounds safely

  • Purification processes optimized for large-scale production

These industrial methods ensure consistent quality and purity of the final product while maintaining economic viability.

Chemical Reactions

2-Fluoro-5-(trifluoromethyl)benzophenone exhibits diverse reactivity patterns that make it valuable in organic synthesis and other applications.

Substitution Reactions

The compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorinated positions. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups activates the aromatic ring toward nucleophilic attack. Common nucleophiles include amines, thiols, and alkoxides, with reactions typically conducted in polar solvents such as DMSO or DMF.

Reduction Reactions

The carbonyl group in the benzophenone core can be reduced to form the corresponding secondary alcohol. Common reducing agents include:

  • Sodium borohydride (NaBH₄) for mild reduction conditions

  • Lithium aluminum hydride (LiAlH₄) for more vigorous reduction

  • Catalytic hydrogenation using hydrogen gas with appropriate catalysts (e.g., Pd/C)

These reduction reactions typically proceed with high yields and selectivity.

Oxidation Reactions

Although less common, the compound can undergo oxidation reactions to form more complex structures. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions to achieve specific transformations.

Applications in Scientific Research

2-Fluoro-5-(trifluoromethyl)benzophenone finds applications across multiple scientific disciplines due to its unique structural features and reactivity.

Chemical Applications

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its fluorinated structure makes it particularly useful in developing fluorine-containing pharmaceutical candidates, agrochemicals, and specialty materials.

Pharmaceutical Research

The compound has potential applications in drug discovery and development, particularly as a precursor for compounds that target specific enzymes or receptors. The fluorinated structure enhances lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

Biological Activity

The biological activity of 2-Fluoro-5-(trifluoromethyl)benzophenone has been investigated in various contexts, with some promising findings reported.

Mechanism of Action

The compound is known to participate in specific biochemical interactions that contribute to its biological effects. Its mechanism of action may involve:

  • Enzyme inhibition, particularly affecting metabolic pathways related to cell proliferation and apoptosis

  • Receptor modulation, potentially involving G-protein-coupled receptors (GPCRs) that play crucial roles in cellular signaling

  • Antimicrobial activity against various bacterial strains, possibly by disrupting membrane integrity or inhibiting essential enzymes

These mechanisms contribute to the compound's potential therapeutic applications.

Antimicrobial Properties

Research has indicated that 2-Fluoro-5-(trifluoromethyl)benzophenone exhibits significant antibacterial properties against various bacterial strains. In disk diffusion studies, the compound demonstrated notable zones of inhibition against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Enzyme Inhibition Studies

Studies have shown that the compound can inhibit certain metabolic enzymes linked to cancer cell proliferation. These inhibitory effects are typically quantified using IC₅₀ values, which represent the concentration required to inhibit enzyme activity by 50%. The reported inhibition occurs at micromolar concentrations, suggesting potential therapeutic relevance.

Comparison with Similar Compounds

Comparing 2-Fluoro-5-(trifluoromethyl)benzophenone with structurally related compounds provides insights into structure-activity relationships and potential applications.

Comparison with 2-Fluoro-4-(trifluoromethyl)benzophenone

2-Fluoro-4-(trifluoromethyl)benzophenone (CAS: 207974-08-1) differs from the title compound only in the position of the trifluoromethyl group (4-position versus 5-position). This seemingly minor structural difference can significantly impact:

  • Chemical reactivity due to altered electronic distribution

  • Biological activity through changed receptor binding characteristics

  • Physical properties such as solubility and lipophilicity

These differences highlight the importance of regiochemistry in determining the properties and applications of fluorinated benzophenones.

Comparison with 2'-Fluoro-5'-(trifluoromethyl)acetophenone

2'-Fluoro-5'-(trifluoromethyl)acetophenone represents another related compound class, differing from the title compound in having an acetyl group rather than a benzoyl group . This structural difference results in:

  • Reduced molecular weight and complexity

  • Altered reactivity profile

  • Different physical properties and biological activities

Such comparisons illustrate how subtle structural modifications can significantly impact the properties and potential applications of fluorinated aromatic compounds.

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